molecular formula C16H18N2O B1581299 N-(4-amino-3-methylphenyl)-N-ethylbenzamide CAS No. 5856-00-8

N-(4-amino-3-methylphenyl)-N-ethylbenzamide

Cat. No. B1581299
CAS RN: 5856-00-8
M. Wt: 254.33 g/mol
InChI Key: SLYCISKABFIZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed for the synthesis of N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The reaction conditions were optimized to achieve complete photocatalytic reduction within 2–5 min in pure methanol at room temperature .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For instance, the SMILES string for a similar compound, N-(4-Amino-3-methylphenyl)acetamide, is O=C(C)NC1=CC=C(C(C)=C1)N .


Chemical Reactions Analysis

A photocatalytic reduction-based liquid microjunction surface sampling–mass spectrometry (LMJSS–MS) system was utilized for the detection of carcinogenic aromatic amines from banned azo dyes . This method involved the use of photocatalytic reduction under UV irradiation with TiO2 as a catalyst for the rapid and mild reduction of azo dyes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its form, molecular weight, and other characteristics. For instance, N-(4-Amino-3-methylphenyl)acetamide is a solid with a molecular weight of 180.01 .

Scientific Research Applications

Gastroprokinetic Activity

N-(4-amino-3-methylphenyl)-N-ethylbenzamide and related compounds have been studied for their potential gastroprokinetic activity. For instance, compounds bearing six- and seven-membered heteroalicycles showed fairly potent gastroprokinetic activity. The direction of the N-benzyl group in these compounds influences their gastric emptying activity (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

Pharmaceutical Synthesis

These benzamides are also crucial in the synthesis of various pharmaceutical compounds. For instance, they have been involved in the synthesis of novel aromatic polyimides, indicating their significance in developing new materials with potential applications in electronics and other industries (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Anticonvulsant Properties

Research has shown that certain 4-aminobenzamides, which are structurally similar to N-(4-amino-3-methylphenyl)-N-ethylbenzamide, have promising anticonvulsant effects. These compounds were effective against seizures induced by electroshock and pentylenetetrazole (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Antioxidant Properties

Some amino-substituted benzamides, similar in structure to N-(4-amino-3-methylphenyl)-N-ethylbenzamide, demonstrate potential as powerful antioxidants. Their capacity to act as free radical scavengers has been explored, suggesting possible applications in preventing oxidative stress-related damage (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Liquid Chromatography Applications

In analytical chemistry, N-ethylbenzamides have been utilized to study their elution characteristics in reversed-phase liquid chromatography. This is relevant in the analysis and purification of various pharmaceuticals and chemicals (Lehtonen, 1983).

Environmental Applications

N-ethylbenzamide derivatives have also been explored for environmental applications, such as in the removal of heavy metals from aqueous solutions. This indicates their potential use in environmental remediation and water treatment processes (Rahman & Nasir, 2019).

Safety And Hazards

Safety information for a similar compound, 4-Amino-3-methylphenol, includes hazard statements such as H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H410 (Very toxic to aquatic life with long-lasting effects) .

properties

IUPAC Name

N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-18(14-9-10-15(17)12(2)11-14)16(19)13-7-5-4-6-8-13/h4-11H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYCISKABFIZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)N)C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207273
Record name N-(4-Amino-m-tolyl)-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-3-methylphenyl)-N-ethylbenzamide

CAS RN

5856-00-8
Record name N-(4-Amino-3-methylphenyl)-N-ethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5856-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-m-tolyl)-N-ethylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-m-tolyl)-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-amino-m-tolyl)-N-ethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-AMINO-M-TOLYL)-N-ETHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPN8KT4ERS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Reactant of Route 4
N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-amino-3-methylphenyl)-N-ethylbenzamide

Citations

For This Compound
1
Citations
BJ Brüschweiler, C Merlot - Regulatory Toxicology and Pharmacology, 2017 - Elsevier
Azo dyes represent the by far most important class of textile dyes. Their biotransformation by various skin bacteria may release aromatic amines (AAs) which might be dermally …
Number of citations: 272 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.